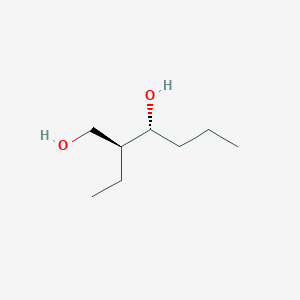

(2S,3R)-2-ethylhexane-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-2-ethylhexane-1,3-diol is a chiral diol with two stereocenters, making it an interesting compound in the field of organic chemistry. The compound’s structure consists of a hexane backbone with hydroxyl groups attached to the first and third carbon atoms, and an ethyl group attached to the second carbon atom. The stereochemistry is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-ethylhexane-1,3-diol can be achieved through various methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the asymmetric dihydroxylation of alkenes using osmium tetroxide (OsO4) in the presence of chiral ligands to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The use of chiral catalysts can help in achieving the desired stereochemistry on an industrial scale .

化学反応の分析

Types of Reactions

(2S,3R)-2-ethylhexane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: NaBH4, LiAlH4

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alkanes

Substitution: Alkyl halides

科学的研究の応用

(2S,3R)-2-ethylhexane-1,3-diol, also known as ethyl hexanediol, is a chemical compound with a variety of applications across several industries. It is an oily, colorless liquid that is soluble in alcohol and ether but has poor water solubility .

Chemical Properties and Production

- Molecular Formula: C8H18O2

- Molecular Weight: 146.23

- Production: 2-Ethyl-1,3-hexanediol is commercially produced through the hydrogenation of butyraldol (2-ethyl-3-hydroxycaproaldehyde) .

Insect Repellent

Ethyl hexanediol is largely used as an insect repellent . It is effective against chiggers, mosquitoes, black flies, and other biting flies and is often combined with dimethyl phthalate and indalone to repel ticks and flies when applied to clothing . At higher concentrations, ethyl hexanediol is particularly effective as an insect repellent . It also functions as a vermifuge to mosquitos .

Cosmetics and Personal Care Products

In the realm of personal care, ethyl hexanediol serves various functions :

- Emollient: It is used as an emollient agent in cosmetic creams and lotions .

- Coupling Agent: It acts as a coupling agent for shampoos and liquid cleansing creams .

- Solvent: It is also used as a solvent in personal care products .

Industrial Applications

Ethyl hexanediol has several industrial applications :

- Solvent: It is used as a solvent for resins and inks .

- Plasticizer: Functions as a plasticizer .

- Chemical Intermediate: It serves as a chemical intermediate in the production of polyurethane resins .

- Urethane Manufacturing: It can be used as a diol or solvent in urethane manufacturing .

- Glycol Inks: It functions as a solvent in the manufacture of glycol inks .

- Hardener: It can be used as a hardener in adhesive systems .

Agriculture

In agriculture, ethyl hexanediol is used as an insect attractant, repellent, and chemosterilant . It can also act as a selective suckering inhibitor for various kinds of plants .

Other uses

Beyond the above, ethyl hexanediol finds use as a chelating agent for boric acid, a lubricant for textile spinning, and an ingredient in enamels . It is also utilized in perfumery and medicine and as a solvent for pharmaceutical topical ointments .

Safety Profile

作用機序

The mechanism of action of (2S,3R)-2-ethylhexane-1,3-diol depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- (2S,3S)-2-ethylhexane-1,3-diol

- (2R,3R)-2-ethylhexane-1,3-diol

- (2R,3S)-2-ethylhexane-1,3-diol

Uniqueness

(2S,3R)-2-ethylhexane-1,3-diol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

生物活性

(2S,3R)-2-Ethylhexane-1,3-diol, also known as 1,3-hexanediol, 2-ethyl-, is a chiral diol with the molecular formula C8H18O2 and a molar mass of 146.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly in relation to its effects on various cellular mechanisms and interactions with biological targets.

The compound exhibits the following physico-chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H18O2 |

| Molar Mass | 146.23 g/mol |

| CAS Number | 2166222-20-2 |

These properties contribute to its solubility and reactivity, influencing its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Antioxidant Activity : Studies suggest that certain diols can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with carbonic anhydrase isoforms, which are crucial in maintaining acid-base balance in biological systems.

- Cell Proliferation Effects : Preliminary studies indicate that this compound may influence cell proliferation rates in certain cancer cell lines, suggesting a possible role in cancer therapeutics.

Study on Antioxidant Properties

A study conducted by researchers focused on the antioxidant capabilities of several diols, including this compound. The results demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as a natural antioxidant agent.

Enzyme Interaction Studies

Research published in PubChem explored the interaction of this compound with carbonic anhydrase. The compound showed promising inhibitory activity against this enzyme at low micromolar concentrations, suggesting its utility in conditions where modulation of carbonic anhydrase activity is beneficial.

Cell Line Proliferation Assays

In a recent investigation involving various human cancer cell lines, this compound was tested for its effects on cell growth and apoptosis. The findings revealed that at specific concentrations, the compound inhibited cell growth significantly compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups present in the diol structure are likely responsible for its ability to donate electrons and neutralize free radicals.

- Enzyme Binding : The structural conformation allows it to fit into the active sites of enzymes like carbonic anhydrase, thereby inhibiting their function effectively.

特性

CAS番号 |

4780-68-1 |

|---|---|

分子式 |

C8H18O2 |

分子量 |

146.23 g/mol |

IUPAC名 |

(2S,3R)-2-ethylhexane-1,3-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |

InChIキー |

RWLALWYNXFYRGW-JGVFFNPUSA-N |

異性体SMILES |

CCC[C@H]([C@@H](CC)CO)O |

正規SMILES |

CCCC(C(CC)CO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。